Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes a prop-2-yn-1-yl group, a 2,4-dichlorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 4-((2,4-dichlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The 2,4-dichlorobenzyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Lacks the 2,4-dichlorobenzyl group, making it less specific in its interactions.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a benzoate ester, leading to different reactivity and applications.
Uniqueness
Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is unique due to the presence of both the alkyne and 2,4-dichlorobenzyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H12Cl2O3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(2,4-dichlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12Cl2O3/c1-2-9-21-17(20)12-4-7-15(8-5-12)22-11-13-3-6-14(18)10-16(13)19/h1,3-8,10H,9,11H2 |
InChI Key |
QYLUUBTXKOQHTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.